3-(5-Chlorothiophen-2-yl)-N'-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-Chlorothiophen-2-yl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorothiophene ring, an ethylbenzylidene group, and a pyrazole carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole core. This can be achieved through the reaction of hydrazine hydrate with an appropriate β-diketone under reflux conditions.
Introduction of the Chlorothiophene Ring: The chlorothiophene ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with 5-chlorothiophene-2-carboxylic acid or its derivatives in the presence of a suitable base.
Formation of the Carbohydrazide Moiety: The carbohydrazide group is introduced by reacting the intermediate with hydrazine hydrate under reflux conditions.
Condensation with 4-Ethylbenzaldehyde: The final step involves the condensation of the intermediate with 4-ethylbenzaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It has been used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(5-Chlorothiophen-2-yl)-N’-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
- 3-(5-Chlorothiophen-2-yl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazone
Uniqueness
3-(5-Chlorothiophen-2-yl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide stands out due to its specific combination of functional groups, which confer unique electronic and steric properties. This uniqueness allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and development.
Properties
CAS No. |
303106-98-1 |
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Molecular Formula |
C17H15ClN4OS |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-11-3-5-12(6-4-11)10-19-22-17(23)14-9-13(20-21-14)15-7-8-16(18)24-15/h3-10H,2H2,1H3,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
PGUFBZKBNAKMMW-VXLYETTFSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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